Dexamethasone-∆17,20-d3 21-Aldehyde
Description
Properties
Molecular Formula |
C₂₂H₂₄D₃FO₄ |
|---|---|
Molecular Weight |
377.46 |
Synonyms |
(11β,16α)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al-d3; 9-Fluoro-11β,20-dihydroxy-16α-methyl-3-oxopregna-1,4,17(20)-trien-21-al-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Dexamethasone ∆17,20 D3 21 Aldehyde
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium at the ∆17,20 position of the dexamethasone (B1670325) scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through two main strategies: direct exchange techniques on a pre-existing steroid core or building the molecule from smaller, pre-deuterated fragments (de novo synthesis).
Direct Deuterium Exchange Techniques
Direct hydrogen-deuterium exchange is a common method for introducing deuterium into organic molecules. wikipedia.org For corticosteroids, this often involves leveraging the acidity of protons adjacent to carbonyl groups. The process can be catalyzed by acids or bases, facilitating the formation of an enol or enolate intermediate, which then reacts with a deuterium source. mdpi.com
In the context of a dexamethasone precursor, base-catalyzed exchange using a deuterated solvent like methanol-d4 (B120146) (MeOD) in the presence of a base such as sodium deuteroxide (NaOD) can be employed. nih.gov This approach allows for the exchange of protons at positions activated by the C-20 ketone. The formation of the ∆17,20-enol intermediate is key to incorporating deuterium at the C-17 and C-20 positions. Protecting other reactive sites, such as the C-3 carbonyl, may be necessary to ensure the selectivity of the exchange reaction. nih.gov
Table 1: Reagents for Direct Deuterium Exchange
| Reagent | Role | Reference |
| Sodium deuteroxide (NaOD) | Base catalyst | nih.gov |
| Methanol-d4 (MeOD) | Deuterium source | nih.gov |
| Deuterium oxide (D₂O) | Deuterium source | researchgate.netscilit.com |
De Novo Synthesis with Deuterated Precursors
An alternative to direct exchange is the de novo synthesis approach, which builds the steroid skeleton from smaller, isotopically labeled starting materials. This method offers greater control over the specific placement of deuterium atoms within the molecule. While potentially longer and more complex, it can be advantageous when direct exchange methods lack selectivity or efficiency.
The synthesis can commence from a simple deuterated starting material, with the steroid rings being constructed through a series of cyclization and functional group manipulation reactions. oup.com For instance, a deuterated precursor could be used in the early stages of a synthetic route that eventually leads to the formation of the core steroid structure. nih.gov This ensures that the deuterium atoms are incorporated at the desired positions from the outset. While general principles of de novo steroid synthesis are well-established, specific routes utilizing deuterated precursors for this particular compound are not widely documented in public literature, suggesting they may be proprietary or less common.
Approaches to Steroidal 21-Aldehyde Formation
The formation of the 21-aldehyde functionality on the corticosteroid side chain is another pivotal transformation in the synthesis of the target compound. This is typically achieved through the oxidation of a 21-hydroxyl group or by specific side-chain cleavage reactions.
Selective Oxidation of 21-Hydroxyl Groups
The most direct route to a 21-aldehyde is the selective oxidation of the corresponding 21-hydroxy corticosteroid, such as Dexamethasone. A variety of oxidizing agents can be employed for this purpose. The challenge lies in achieving selective oxidation of the primary 21-hydroxyl group without affecting other sensitive functional groups within the molecule, such as the 11β-hydroxyl group.
Mild and selective oxidizing agents are generally preferred. Reagents like pyridinium (B92312) chlorochromate (PCC) or those used in Swern or Dess-Martin periodinane oxidations are suitable for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. byjus.com Another documented method involves the use of cupric acetate (B1210297) in a methanolic solution, which has been shown to effectively oxidize the 21-hydroxyl group of various corticosteroids to the corresponding 21-aldehydes. google.com
Table 2: Methods for 21-Aldehyde Formation from 21-Hydroxyl Precursors
| Method | Key Reagents | Reference |
| Cupric Acetate Oxidation | Cupric acetate, methanol, acetic acid | google.com |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | libretexts.org |
| Dess-Martin Oxidation | Dess-Martin periodinane | byjus.com |
| Rosenmund Reduction | H₂, Pd/BaSO₄ (from acyl chloride) | youtube.com |
Side-Chain Cleavage Mechanisms Leading to Aldehydes
In some biosynthetic and degradative pathways, aldehydes can be formed through the cleavage of carbon-carbon bonds in the steroid side chain. For instance, enzymes like cholesterol side-chain cleavage enzyme (P450scc) catalyze the conversion of cholesterol to pregnenolone, a precursor to many other steroids, by cleaving a portion of the side chain. youtube.comuchicago.edu While not a direct synthetic route for the title compound, these enzymatic processes highlight the possibility of side-chain cleavage to generate carbonyl functionalities.
In synthetic chemistry, oxidative cleavage of a ∆17,20 double bond could potentially yield a 17-keto steroid and a side-chain fragment. However, for the synthesis of Dexamethasone-∆17,20-d3 21-Aldehyde, the goal is to preserve the ∆17,20 double bond while forming the 21-aldehyde. Therefore, methods that cleave the C20-C21 bond of a suitable precursor are more relevant. Some bacterial degradation pathways of steroids involve aldolase-catalyzed retro-aldol cleavage of a 17-hydroxypregnene derivative, which results in C-C bond cleavage at the side chain. nih.gov Such biocatalytic approaches or their chemical mimetics could offer alternative strategies for constructing the 21-aldehyde.
Stereoselective Synthesis and Isolation of E/Z Isomers
The presence of the ∆17,20 double bond introduces the possibility of E/Z isomerism. masterorganicchemistry.com The specific stereochemistry of this double bond can significantly influence the biological activity and properties of the final compound. Therefore, controlling the formation of these isomers or separating them is a crucial aspect of the synthesis.
The stereochemical outcome of the reaction that forms the ∆17,20 double bond can be influenced by the reaction conditions and the reagents used. Stereoselective synthesis aims to produce a single isomer preferentially. nih.govnih.gov For example, in related steroidal systems, specific catalysts or reaction conditions have been shown to favor the formation of one isomer over the other. google.com
If a mixture of E/Z isomers is formed, their separation is necessary to obtain the desired pure compound. Chromatographic techniques are the most common methods for separating steroid isomers. nih.gov High-performance liquid chromatography (HPLC), often using columns with special stationary phases like biphenyl, can provide excellent resolution of structurally similar isomers. thermofisher.cn In some cases, derivatization of the isomers can enhance their separation. nih.gov The use of silver ion-exchanged ion exchange media in a continuous chromatographic process has also been reported for the separation of E and Z isomers of alkene alcohols and their derivatives. google.com For complex mixtures of isomers, such as those of tetraphenylethylene (B103901) derivatives, separation by common column chromatography has also been successfully demonstrated. rsc.org
Table 3: Techniques for Isomer Separation
| Technique | Principle | Application | Reference |
| HPLC | Differential partitioning between mobile and stationary phases | Separation of steroid isomers | thermofisher.cnnih.gov |
| Ion Exchange Chromatography | Separation based on charge, using silver ions to interact with the double bond | Separation of E/Z alkene isomers | google.com |
| Column Chromatography | Adsorption chromatography | General separation of organic isomers | rsc.org |
| Ion Mobility Mass Spectrometry | Separation based on ion size, shape, and charge | Separation of derivatized steroid isomers | nih.gov |
Optimization of Reaction Conditions and Yield for Deuterated Analogues
The introduction of deuterium into the Dexamethasone-∆17,20 21-Aldehyde structure at the ∆17,20 position to create a d3 analogue requires a carefully considered synthetic strategy. A plausible approach involves the deuteration of a suitable precursor, followed by functional group manipulations to yield the target aldehyde. The optimization of reaction conditions is paramount to ensure high isotopic incorporation, chemical yield, and purity.
A potential precursor for the deuteration step is a compound containing a triple bond at the C17-C20 position. This could be achieved through the reaction of a 17-keto steroid with a suitable reagent to introduce the alkyne functionality. Subsequent reduction of this alkyne with deuterium gas (D₂) in the presence of a catalyst would install the three deuterium atoms across the former triple bond, leading to the desired -CD(OH)-CD₂- side chain.
The optimization of this deuteration reaction would involve a systematic investigation of several key parameters:
Catalyst Selection: The choice of catalyst is critical for achieving high efficiency and stereoselectivity in the deuteration. Various catalysts, including palladium, platinum, and rhodium on different supports (e.g., carbon, alumina), would need to be screened. juniperpublishers.com Homogeneous catalysts, such as Wilkinson's catalyst, could also be considered. nih.gov The goal is to find a catalyst that promotes the addition of deuterium with high isotopic enrichment and minimal side reactions.
Deuterium Source and Pressure: Deuterium gas (D₂) is the most direct source for this transformation. juniperpublishers.com The pressure of D₂ will influence the reaction rate and efficiency. Optimization would involve conducting the reaction at various pressures to find the optimal balance between reaction time and yield.
Solvent System: The choice of solvent can significantly impact the solubility of the steroid substrate and the catalyst's activity. A range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, tetrahydrofuran) and polar protic (e.g., ethanol-d, methanol-d), should be evaluated. The use of deuterated solvents can also be beneficial in minimizing isotopic dilution.
Temperature and Reaction Time: The reaction temperature will affect the rate of deuteration. Lower temperatures may favor higher selectivity but require longer reaction times, while higher temperatures could lead to faster reactions but potentially more side products or isotopic scrambling. A time-course study at different temperatures would be necessary to determine the optimal conditions.
Following the successful deuteration, the resulting intermediate would need to be converted to the final 21-aldehyde. This transformation could potentially be achieved through selective oxidation of the 21-hydroxyl group.
The table below summarizes hypothetical optimization parameters for the catalytic deuteration step.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Hypothetical Yield (%) | Isotopic Purity (%) |
| Catalyst | 10% Pd/C | 5% Pt/Al₂O₃ | [Rh(PPh₃)₃Cl] | 75 | >98 |
| Solvent | Ethyl Acetate | Toluene | Methanol-d | 85 | >99 |
| D₂ Pressure | 1 atm | 5 atm | 10 atm | 80 | >98 |
| Temperature | 25 °C | 50 °C | 75 °C | 90 | >97 |
| Reaction Time | 12 h | 6 h | 3 h | 88 | >98 |
Detailed Research Findings:
Furthermore, catalytic deuteration of steroids using a platinum catalyst in deuterioacetic acid has been described for the preparation of various deuterated steroid standards. acs.org The reaction conditions, including the choice of catalyst and deuterated solvent, were crucial for achieving high isotopic enrichment. acs.org These established methods for deuterating steroids provide a solid foundation for developing and optimizing a synthetic route to this compound. The synthesis of the non-deuterated aldehyde analogue, Dexamethasone-17(20)-enol-21-aldehyde, is also known, providing a clear target for the final synthetic steps. simsonpharma.com
The optimization process for the synthesis of this compound would require a multi-faceted approach, carefully balancing catalyst selection, deuterium source, solvent, temperature, and reaction time to maximize both the chemical yield and the isotopic purity of the final product.
Analytical Characterization and Quality Assurance
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the unique structural features of Dexamethasone-∆17,20-d3 21-Aldehyde, including the steroid backbone, the specific functional groups, the position of the double bond, and the incorporation of deuterium (B1214612) atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to establish through-bond and through-space correlations.
¹H NMR: The proton NMR spectrum provides initial information on the number and environment of hydrogen atoms. Key signals would include those for the aldehyde proton (CHO), vinylic protons of the A-ring, and various methine and methylene (B1212753) protons of the steroid nucleus. The methyl group protons would also be visible. wikipedia.orgchemicalbook.com The introduction of three deuterium atoms at the ∆17,20 position means that the corresponding proton signals will be absent, which is a key confirmation of successful deuteration.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. chemicalbook.com Attached Proton Test (APT) or similar experiments help distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The signals for the carbonyl carbons (C3-ketone, C21-aldehyde) and the carbons of the C17=C20 double bond are particularly diagnostic. chemicalbook.com
D₂O Exchange: This experiment identifies exchangeable protons, such as those in hydroxyl (-OH) groups. Upon adding a drop of deuterium oxide (D₂O) to the NMR sample, the signals corresponding to the 11-OH and the enol-hydroxyl at C20 would disappear from the ¹H NMR spectrum, confirming their presence. nih.gov
2D NMR (COSY, NOESY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. sdsu.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), helping to trace out the proton connectivity within the steroid rings. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly attached proton-carbon pairs, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.eduresearchgate.netprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which is essential for confirming the stereochemistry of the molecule, such as the α-position of the C16-methyl group. researchgate.net
Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts are illustrative and based on Dexamethasone (B1670325) and similar structures. Actual values may vary.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-1 | ~7.3 | ~155 | C-3, C-5, C-10 |
| H-4 | ~6.2 | ~128 | C-2, C-5, C-6, C-10 |
| H-6 | ~2.6 | ~33 | C-4, C-5, C-8, C-10 |
| H-9 (F) | - | ~95 (d) | - |
| H-11 | ~4.1 | ~68 | C-9, C-10, C-12, C-13 |
| H-16 | ~1.6 | ~35 | C-15, C-17, C-20 |
| C16-CH₃ | ~0.9 | ~16 | C-15, C-16, C-17 |
| C18-H₃ | ~0.8 | ~17 | C-12, C-13, C-14, C-17 |
| C19-H₃ | ~1.5 | ~23 | C-1, C-5, C-9, C-10 |
| H-21 (Aldehyde) | ~9.5 | ~195 | C-20 |
Mass spectrometry provides essential data on the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion to four or more decimal places. This allows for the calculation of the elemental formula (C₂₂H₂₄D₃FO₄), providing strong evidence for the compound's identity and confirming the incorporation of three deuterium atoms. lgcstandards.com The fragmentation pattern observed in the mass spectrum can also offer structural information, helping to confirm the presence of the steroid core and side chain. tandfonline.com
Isotope-Ratio Mass Spectrometry (IRMS): While HRMS confirms the mass, IRMS is the technique used to precisely quantify the level of deuterium enrichment. By measuring the ratio of deuterium to hydrogen, IRMS can verify that the isotopic labeling meets the required specifications, ensuring the quality of the deuterated standard.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. wikipedia.org
For this compound, the IR spectrum would be expected to show distinct absorption bands confirming its key structural elements. researchgate.net The presence of an α,β-unsaturated aldehyde would give rise to a C=O stretching vibration typically in the range of 1710-1685 cm⁻¹. orgchemboulder.com Other key peaks include the C=O stretch of the ketone in the A-ring, C=C stretching of the conjugated system, a broad O-H stretching band for the hydroxyl groups, and C-F stretching. researchgate.netresearchgate.net A crucial feature for this specific compound would be the presence of C-D stretching vibrations, which occur at lower frequencies (around 2200-2100 cm⁻¹) than C-H stretches, providing direct evidence of deuteration. youtube.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3500 - 3200 (broad) |
| C-H Stretch (Alkene, Alkane) | 3100 - 2850 |
| C-D Stretch | 2200 - 2100 |
| C=O Stretch (Aldehyde, conjugated) | 1710 - 1685 |
| C=O Stretch (Ketone, conjugated) | 1670 - 1650 |
| C=C Stretch | 1630 - 1600 |
| C-F Stretch | 1400 - 1000 |
Chromatographic Purity and Isomeric Separation
Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from starting materials, non-deuterated analogues, and potential isomers (e.g., E/Z isomers at the C17=C20 double bond). allmpus.com
HPLC is the primary method for determining the purity of non-volatile compounds like steroids. neuroquantology.comresearchgate.net A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for quality control. nih.govresearchgate.net
Method development involves optimizing several parameters to achieve a good separation of the main compound from any impurities. neuroquantology.com This includes:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for steroid analysis. neuroquantology.comresearchgate.net
Mobile Phase: A mixture of an aqueous component (e.g., water or a buffer like potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. neuroquantology.comsepscience.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components. sepscience.com
Detection: Due to the conjugated system, UV detection at a wavelength around 240 nm provides good sensitivity for this class of compounds. neuroquantology.comsepscience.com
The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. nih.govsciencescholar.us This ensures that the method can reliably quantify the purity of this compound and detect any related impurities. sciencescholar.us
Table 3: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
Direct analysis of corticosteroids by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. tue.nlnih.gov Therefore, a derivatization step is required to convert the polar functional groups (hydroxyl, aldehyde) into more volatile and thermally stable analogues. nih.govyoutube.com
For this compound, a common approach is to form methoxime-trimethylsilyl (MO-TMS) derivatives. tandfonline.comtue.nl
Methoximation: The aldehyde group at C-21 and the ketone at C-3 are reacted with methoxyamine hydrochloride to form methoximes. This step is crucial for preventing enolization of the keto groups under silylating conditions. tandfonline.comtandfonline.com
Silylation: The hydroxyl groups (at C-11 and the enol at C-20) are then converted to trimethylsilyl (B98337) (TMS) ethers using a strong silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TSIM). mdpi.com The hindered nature of the steroid can require elevated temperatures and longer reaction times for complete derivatization. tandfonline.comtandfonline.com
The resulting MO-TMS derivative is sufficiently volatile and stable for analysis by GC, often coupled with a mass spectrometer (GC-MS). nih.gov GC-MS allows for the separation of different derivatized species and their identification based on their mass spectra, making it a powerful tool for confirming identity and detecting trace-level impurities. tandfonline.com
Resolution and Quantification of E and Z Isomers
This compound can exist as E and Z isomers due to the double bond at the ∆17,20 position. The resolution and quantification of these isomers are critical for defining the compound's purity and understanding its chemical behavior.
High-performance liquid chromatography (HPLC) is a primary technique for separating and quantifying the E and Z isomers of dexamethasone-related compounds. researchgate.net A study on the formation of enol aldehydes from similar corticosteroids, such as betamethasone (B1666872) and dexamethasone, demonstrated that the ratios of E and Z isomers could differ depending on the conditions under which they are formed. nih.gov For instance, under acidic conditions (Mattox rearrangement), the formation of these isomers is observed, and their ratio can be influenced by the solvent, with aprotic environments favoring enol aldehyde formation. nih.gov Similarly, under alkaline conditions, a variation of the Mattox rearrangement can also lead to the formation of E and Z isomers. nih.gov
While specific studies detailing the resolution of this compound isomers are not extensively available in the provided results, the methodologies applied to its non-deuterated counterpart and similar corticosteroids are directly applicable. These methods often employ C18 columns with a mobile phase consisting of a buffer-acetonitrile-methanol mixture, with UV detection typically around 240 nm. researchgate.net The quantification is achieved by comparing the peak areas of the separated isomers against a certified reference standard. The purity of commercially available (E/Z)-Dexamethasone-delta17,20 21-aldehyde is often stated as >95% as determined by HPLC. lgcstandards.com
Table 1: HPLC Method Parameters for Isomer Resolution
| Parameter | Typical Conditions |
| Column | C18 (e.g., Vydac Denali, 250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Ammonium acetate (B1210297) buffer-acetonitrile-methanol mixture (e.g., 43:32:25, v/v) researchgate.net |
| Flow Rate | 0.9 mL/min researchgate.net |
| Detection | UV at 240 nm researchgate.net |
| Reference Standard | Certified reference material of known purity |
Physicochemical Characterization and Isomeric Considerations
This compound is a deuterated derivative of a dexamethasone degradation product. pharmaffiliates.com Its physicochemical properties are essential for its handling, formulation, and analytical development.
The non-deuterated form, (E/Z)-Dexamethasone-delta17,20 21-aldehyde, has a molecular formula of C₂₂H₂₇FO₄ and a molecular weight of 374.45 g/mol . lgcstandards.com The deuterated version, this compound, has a molecular formula of C₂₂H₂₄D₃FO₄ and a molecular weight of 377.46 g/mol . pharmaffiliates.com It is typically a powder and should be stored at -20°C. lgcstandards.comlgcstandards.com
Table 2: Physicochemical Properties of Dexamethasone-∆17,20 21-Aldehyde
| Property | Value |
| Molecular Formula (non-deuterated) | C₂₂H₂₇FO₄ lgcstandards.com |
| Molecular Weight (non-deuterated) | 374.45 g/mol lgcstandards.com |
| Molecular Formula (deuterated) | C₂₂H₂₄D₃FO₄ pharmaffiliates.com |
| Molecular Weight (deuterated) | 377.46 g/mol pharmaffiliates.com |
| Appearance | Powder cymitquimica.com |
| Storage Temperature | -20°C lgcstandards.com |
| Purity (HPLC) | >95% lgcstandards.com |
| Solubility | Soluble in Methanol allmpus.com |
Stability Studies and Chemical Degradation Product Profiling
This compound is itself considered a degradation and metabolic intermediate of Dexamethasone. pharmaffiliates.com Understanding its stability is crucial for its use as a reference standard and in research.
Studies on the parent compound, dexamethasone, reveal its susceptibility to degradation under various conditions. In aqueous solutions, dexamethasone can degrade into multiple products, and this degradation is influenced by factors such as time, temperature, and light exposure. researchgate.net The formation of the enol aldehyde from dexamethasone occurs via an acid-catalyzed β-elimination of water from the side chain, a process known as the Mattox rearrangement. nih.gov This rearrangement can also occur under alkaline conditions for related corticosteroid esters. nih.gov
Forced degradation studies on dexamethasone sodium phosphate (B84403), a related compound, have shown significant degradation under conditions of heat, acid, base, and oxidation. nih.gov While specific stability data for this compound is limited, its structural similarity to these compounds suggests it would also be susceptible to degradation under similar stress conditions. The recommended storage condition of -20°C for Dexamethasone-∆17,20 21-Aldehyde indicates its potential instability at higher temperatures. lgcstandards.comlgcstandards.com
The degradation profile of dexamethasone is complex, with at least 13 major degradation products identified in phosphate-buffered saline. researchgate.net Dexamethasone-∆17,20 21-Aldehyde is one such key degradation intermediate. nih.govpharmaffiliates.com Further degradation of this aldehyde could potentially occur, although specific pathways have not been detailed in the provided search results.
Applications in Advanced Biochemical and Analytical Research
Role as an Internal Standard in Quantitative Analytical Assays
The precise and accurate quantification of analytes in complex biological samples is a cornerstone of modern biomedical research. Isotopically labeled internal standards are essential for achieving reliable results, especially in mass spectrometry. Dexamethasone-∆17,20-d3 21-Aldehyde, with its stable isotope label, is ideally suited for this purpose. sapphirebioscience.commedchemexpress.com
Development and Validation of Robust Mass Spectrometry-Based Assays
The development of sensitive and robust analytical methods is crucial for understanding the pharmacokinetics and metabolic fate of drugs like dexamethasone (B1670325). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for these studies. nih.govnih.gov In such assays, an internal standard is added to samples to correct for variations in sample preparation and instrument response. nih.govnih.gov
The ideal internal standard has a chemical structure and ionization efficiency similar to the analyte of interest but a different mass-to-charge ratio (m/z). This compound fulfills these criteria for the analysis of dexamethasone and its metabolites. The deuterium (B1214612) atoms increase the molecular weight by three Daltons, allowing for its distinct detection from the unlabeled analyte by the mass spectrometer. sapphirebioscience.com This ensures that any loss of analyte during extraction or fluctuations in the ionization process will be mirrored by the internal standard, enabling accurate quantification. nih.gov
The use of such isotopically labeled standards is a key component in the validation of new LC-MS/MS methods, ensuring they meet stringent criteria for linearity, precision, accuracy, and sensitivity. nih.gov
| Parameter | Description | Importance of an Internal Standard |
|---|---|---|
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. | Helps to establish a reliable calibration curve by compensating for variability across the concentration range. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Corrects for random errors that can occur during sample processing and analysis. |
| Accuracy | The closeness of the mean of a set of results to the true value. | Corrects for systematic errors, ensuring the measured value reflects the actual concentration. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. nih.gov | Improves the reliability of measurements at very low concentrations. |
Application in Complex Biological Matrices of Non-Human Origin (e.g., animal tissues, in vitro systems)
The analysis of drugs and their metabolites in biological matrices such as animal tissues and in vitro cell culture systems presents significant challenges due to the presence of numerous interfering substances. simsonpharma.com The use of this compound as an internal standard is particularly advantageous in these complex environments. Its chemical properties closely mimic those of the unlabeled dexamethasone and its metabolites, ensuring that it behaves similarly during extraction and chromatographic separation. This co-elution and co-ionization behavior helps to mitigate matrix effects, where the presence of other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov
Elucidation of Steroid Metabolic Pathways (In Vitro and Non-Human In Vivo Models)
Understanding the metabolic fate of corticosteroids is crucial for drug development and toxicology studies. This compound serves as a valuable tool in these investigations, aiding in the identification and characterization of metabolic pathways in non-human models. sapphirebioscience.commedchemexpress.comallmpus.comcymitquimica.comncats.ionih.govnih.gov
Investigation of 17-Dehydroxylation Pathways in Model Systems
One of the metabolic routes for corticosteroids involves modifications at the C17 position. While not a primary pathway for all steroids, investigating potential dehydroxylation reactions is important for a complete metabolic profile. The use of this compound can help researchers trace the fate of the steroid nucleus in various non-human biological systems, providing insights into whether and how 17-dehydroxylation might occur. ncats.io
Studies on 21-Aldehyde Formation and Subsequent Transformations
The formation of a 21-aldehyde is a known metabolic step for some corticosteroids. cymitquimica.comncats.ionih.gov this compound can be used as a reference standard to confirm the identity of this metabolite in in vitro and non-human in vivo studies. Furthermore, by introducing this labeled compound into a biological system, researchers can follow its subsequent metabolic transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, thereby mapping out the downstream metabolic cascade. nih.govnih.gov
Enzymatic Biotransformations by Cytochrome P450s and Aldehyde Dehydrogenases (Non-Human)
The metabolism of steroids is largely carried out by enzymes, primarily from the cytochrome P450 (CYP) and aldehyde dehydrogenase (ALDH) superfamilies. nih.govnih.gov In vitro studies using liver microsomes or recombinant enzymes from non-human species are common approaches to investigate these biotransformations. nih.gov
This compound can be used as a substrate in these enzymatic assays to study the kinetics and substrate specificity of various CYP and ALDH isozymes. For instance, researchers can incubate the labeled compound with specific enzymes and analyze the products to determine which enzymes are responsible for its metabolism and at what rates. This information is critical for understanding potential drug-drug interactions and species differences in metabolism. nih.govnih.gov
| Enzyme Superfamily | General Function in Steroid Metabolism | Potential Application with this compound |
|---|---|---|
| Cytochrome P450 (CYP) | Catalyzes a wide range of oxidative reactions, including hydroxylation, which is a key step in the metabolism of many steroids. nih.govnih.gov | Investigating which CYP isozymes (in non-human models) are involved in the formation or further metabolism of the 21-aldehyde. |
| Aldehyde Dehydrogenase (ALDH) | Responsible for the oxidation of aldehydes to carboxylic acids. nih.gov | Studying the conversion of this compound to its corresponding carboxylic acid metabolite by various ALDH enzymes. |
Pharmacokinetic Modeling and Disposition Studies (Non-Human, Theoretical)
In Vitro Permeability and Absorption Investigations
Before advancing to in vivo studies, the permeability and absorption characteristics of a drug are often investigated using in vitro models. These experiments provide initial data on a compound's ability to cross biological membranes and predict its potential for oral absorption or local tissue uptake. For corticosteroids like dexamethasone, various in vitro systems have been employed. These include release studies from drug delivery vehicles and permeability assays across cellular or artificial membranes. nih.govnih.gov
For instance, the release profile of dexamethasone from biodegradable vehicles such as alginate and chitin (B13524) gels has been studied to assess their suitability for sustained local delivery. nih.gov Similarly, solid lipid nanoparticles (SLNs) have been evaluated as a carrier system to enhance drug delivery and sustain release over extended periods. nih.gov In these studies, this compound would serve as an indispensable analytical tool. Its primary application is as an internal standard in quantitative analysis methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately measure the concentration of the released, non-labeled active compound in the test medium. arvojournals.org This ensures that the measured release kinetics are precise and not skewed by analytical variability.
Table 1: In Vitro Models for Corticosteroid Permeability and Release Studies
| Model/System | Application | Key Findings for Dexamethasone/Analogues | Role of Labeled Compounds |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Evaluate sustained-release drug delivery systems. nih.gov | Demonstrated sustained release of Dexamethasone Acetate (B1210297) for over 6 days. nih.gov | Internal standard for accurate quantification of released drug. |
| Biodegradable Gels (Alginate/Chitin) | Assess vehicles for controlled diffusion and local application. nih.gov | Effectively restricted dexamethasone diffusion, suggesting potential for sustained delivery over 24 hours. nih.gov | Internal standard for precise measurement in permeation studies. |
| Mixed Nanomicellar Formulation | Develop aqueous formulations for enhanced ocular delivery. researchgate.net | Achieved sustained release of dexamethasone over approximately 4 days with no significant burst effect. researchgate.net | Internal standard to ensure analytical accuracy of release profiles. |
Excretion and Elimination Pathway Tracing in Animal Models
Understanding how a drug and its metabolites are eliminated from the body is a critical component of its pharmacokinetic profile. In animal models, excretion studies typically involve the collection and analysis of urine and feces over time following drug administration.
Studies in various species have characterized the elimination of dexamethasone. In cattle, following administration of dexamethasone acetate and phosphate (B84403) esters, the parent drug is rapidly excreted, primarily in the urine, with a maximal concentration observed one day after administration and 98% eliminated within three days. nih.gov Fecal elimination is also rapid, with 95% cleared within three days. nih.gov In rats, after intramuscular administration, approximately 74% of a dexamethasone dose is excreted within 96 hours, with 30% in the urine and 44% in the feces. inchem.org These studies form the basis for understanding the general clearance pathways of the drug.
The use of this compound in such studies provides a significant advantage. As a labeled metabolic intermediate, it can be used to trace the specific fate of the dexamethasone side-chain. pharmaffiliates.com By administering the labeled compound and analyzing biological samples, researchers can unambiguously identify metabolites formed through pathways involving the C17, C20, and C21 positions. The deuterium label acts as a stable isotopic signature, allowing mass spectrometry to distinguish these metabolites from the parent drug, its other metabolites, and endogenous steroids, thereby providing a clear and detailed map of the elimination pathways.
Table 2: Dexamethasone Elimination Kinetics in Animal Models
| Animal Model | Route of Administration | Primary Excretion Route | Key Elimination Findings | Reference |
|---|---|---|---|---|
| Bovine | Single administration (acetate and phosphate esters) | Urine | Maximal urinary concentration at Day 1; 98% eliminated in urine within 3 days. 95% eliminated in feces within 3 days. | nih.gov |
| Rat (Wistar) | Intraperitoneal | Feces | 74% of dose excreted in 96 hours (30% urine, 44% feces). | inchem.org |
| Rat (CD) | Intramuscular | Urine and Feces | Highest plasma levels at 6 hours; 41% excreted in urine within 24 hours, 25% in feces. | inchem.org |
Mechanistic Studies Utilizing Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool used in physical organic chemistry and enzymology to investigate reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. princeton.edu The primary deuterium KIE occurs when a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction. Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond, it requires more energy to break, leading to a slower reaction rate. princeton.edunih.gov
This compound is specifically designed for use in such mechanistic studies. The deuterium atoms are placed at the ∆17,20 position, a known site of metabolic transformation via side-chain cleavage. pharmaffiliates.comresearchgate.net By comparing the rate of metabolism of this compound with its non-deuterated (protium) counterpart, researchers can determine if the cleavage of a C-H bond at this position is a rate-limiting step in its enzymatic transformation.
A significant KIE (a ratio of rates kH/kD > 1) would provide strong evidence that the C-H bond at the C17 or C20 position is broken during the transition state of the rate-determining step of the metabolic reaction. nih.gov This information is invaluable for elucidating the precise mechanism of the enzymes involved, such as those from the Cytochrome P450 family, which are known to be involved in steroid metabolism. researchgate.net The magnitude of the KIE can further provide details about the geometry of the transition state. princeton.edunih.gov Therefore, the strategic placement of deuterium in this compound makes it a highly specific probe for exploring the intricate biochemical reactions that constitute dexamethasone metabolism.
Computational and Theoretical Studies
Molecular Modeling of Structural Conformations and Isomerism
Dexamethasone-∆17,20-d3 21-Aldehyde is a stereochemically complex molecule. ncats.io Molecular modeling is crucial for understanding its three-dimensional structure, which dictates its biological activity. The presence of the ∆17,20 double bond introduces the possibility of E/Z isomerism, and both the E- and Z-forms of the non-deuterated analog have been identified. allmpus.com Computational models can predict the relative stabilities of these isomers and the energy barriers for their interconversion.
The core steroid nucleus, a 1,2-cyclopentanoperhydrophenanthrene ring system, has a defined and rigid conformation. uomustansiriyah.edu.iq However, the side chain at C17, which includes the deuterated enol aldehyde, possesses conformational flexibility. Molecular mechanics and dynamics simulations can map the potential energy surface of this side chain, identifying low-energy conformations that are likely to be biologically relevant. These models consider torsional angles, van der Waals interactions, and electrostatic potential to determine the most probable spatial arrangements of the atoms.
Table 1: Key Structural Features of this compound for Molecular Modeling
| Feature | Description | Implication for Modeling |
| Steroid Nucleus | Tetracyclic ring system (gonane) | Provides a rigid scaffold for positioning of functional groups. |
| ∆17,20 Double Bond | Introduces planar geometry and potential for E/Z isomerism. | Requires quantum mechanical calculations for accurate electronic structure and isomer stability prediction. |
| 21-Aldehyde Group | A reactive functional group. | Influences electronic properties and potential for covalent interactions. |
| Deuterium (B1214612) Labeling | d3 at the ∆17,20 position. | Affects vibrational frequencies and may influence metabolic stability (kinetic isotope effect). |
| Substituents | 9α-fluoro, 11β-hydroxyl, 16α-methyl | Modulate glucocorticoid activity and receptor binding affinity. |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These calculations can elucidate reaction mechanisms at a subatomic level, which is particularly relevant for understanding its stability and potential chemical transformations.
For instance, the reactivity of the aldehyde group can be assessed by calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps to predict its susceptibility to nucleophilic attack, a common step in many biological and chemical reactions. Furthermore, quantum calculations can model the transition states of potential degradation pathways, providing insights into the compound's chemical stability.
The deuterium labeling at the ∆17,20 position is of particular interest. Quantum chemical calculations can model the vibrational frequencies of the C-D bonds compared to C-H bonds. This is fundamental to understanding the kinetic isotope effect, where the heavier deuterium atom can lead to a slower rate of reactions that involve the cleavage of this bond.
In Silico Prediction of Metabolic Transformations (Non-Human)
Predicting the metabolic fate of a compound is a critical aspect of drug development. In silico tools can simulate the metabolism of this compound in various non-human species, providing valuable preliminary data. nih.gov These predictive models often use databases of known metabolic reactions and algorithms that identify potential sites of metabolism on the molecule.
Common in silico approaches include:
Expert Systems: Rule-based systems that predict metabolism based on established biotransformation pathways for similar structures.
Machine Learning Models: Algorithms trained on large datasets of drug metabolism to predict the likelihood of different metabolic reactions.
Docking and Molecular Dynamics: Simulating the interaction of the compound with metabolic enzymes, such as cytochrome P450s, to predict binding affinity and the most likely sites of oxidation or other modifications. nih.gov
For this compound, in silico models would likely predict several potential metabolic transformations, including oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and hydroxylation at various positions on the steroid nucleus. The deuterium labeling at ∆17,20 might alter the metabolic profile compared to its non-deuterated counterpart by slowing down metabolic pathways that involve this position. nih.gov This is a key area of investigation for deuterated compounds. rsc.org
Table 2: Predicted Non-Human Metabolic Pathways for Steroid Aldehydes
| Metabolic Reaction | Predicted Outcome for this compound |
| Aldehyde Oxidation | Conversion of the 21-aldehyde to a 21-carboxylic acid derivative. |
| Aldehyde Reduction | Formation of a 21-hydroxyl group. |
| Hydroxylation | Introduction of hydroxyl groups at various positions on the steroid ring. |
| Glucuronidation/Sulfation | Conjugation reactions at hydroxyl groups to increase water solubility for excretion. |
It is important to note that while in silico predictions are valuable, they must be validated by in vitro and in vivo experimental studies. nih.gov
Structure-Activity Relationship (SAR) Investigations of Steroid Aldehydes
Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For steroid aldehydes, SAR investigations provide a framework for understanding how modifications to the steroid scaffold affect their function.
Key SAR principles for corticosteroids that are relevant to this compound include:
The 9α-fluoro group generally enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq
The 11β-hydroxyl group is crucial for glucocorticoid activity. researchgate.net
The 16α-methyl group reduces mineralocorticoid activity while maintaining glucocorticoid potency.
The C17 side chain significantly influences the compound's properties. The presence of the aldehyde at C21 is a key functional group. The ∆17,20-enol structure is a known feature of some dexamethasone-related compounds. simsonpharma.comnih.gov
SAR studies for steroid aldehydes would involve comparing the activity of this compound with a series of structurally related compounds. nih.govresearchgate.net This could include analogs with different substituents on the steroid nucleus, variations in the length and composition of the C17 side chain, and the non-deuterated version of the molecule. wikipedia.org Such studies help to build predictive models for designing new steroid derivatives with improved therapeutic profiles.
Future Directions in the Analysis and Application of this compound
The study of deuterated steroid aldehydes, such as this compound, is poised for significant advancements. Emerging research trends focus on enhancing analytical methodologies, understanding metabolic and environmental fates, and designing novel research tools. These future directions promise to deepen the understanding of steroid biochemistry and expand the utility of isotopically labeled compounds in various scientific disciplines.
Q & A
Basic Research Questions
Q. How is Dexamethasone-∆17,20-d3 21-Aldehyde synthesized and characterized in laboratory settings?
- Methodological Answer : The synthesis typically involves isotopic labeling (deuterium at ∆17,20 positions) and oxidation of the C21 hydroxyl group to an aldehyde. A validated approach for similar corticosteroids (e.g., triamcinolone acetonide) employs metal-catalyzed oxidation (e.g., Cu²⁺) under controlled conditions to form the 21-aldehyde derivative . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity, and high-performance liquid chromatography (HPLC) to assess chemical stability .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- LC-MS/MS : Detects isotopic labeling (D3) and quantifies trace impurities. For degradation studies, ¹⁸O₂ isotope labeling can track oxidative pathways .
- NMR Spectroscopy : Confirms the ∆17,20-d3 configuration and aldehyde functional group at C21.
- HPLC-PDA : Monitors purity and stability under varying pH/temperature conditions .
Q. How should researchers evaluate the stability of this compound under different storage conditions?
- Methodological Answer : Accelerated stability studies (e.g., ICH guidelines) are recommended:
- Temperature : Store at -20°C to prevent aldehyde group oxidation.
- Light Sensitivity : Use amber vials to avoid photodegradation.
- Metal Chelation : Add EDTA to buffers to inhibit Cu²⁺-catalyzed degradation .
Advanced Research Questions
Q. What degradation pathways are observed for this compound under metal-catalyzed oxidative conditions?
- Methodological Answer : In the presence of Cu²⁺, the 21-aldehyde undergoes further oxidation to a 17-carboxylic acid derivative. This pathway is analogous to betamethasone degradation, where LC-MS with ¹⁸O₂ tracing confirms the incorporation of oxygen into the carboxylic acid product. Researchers must use chelating agents (e.g., sodium metabisulfite) to suppress metal-mediated reactions .
Q. How does the stability profile of this compound compare to non-deuterated corticosteroids (e.g., prednisone 21-aldehyde)?
- Methodological Answer : Deuterium labeling at ∆17,20 positions enhances metabolic stability by reducing hydrogen/deuterium exchange rates. Comparative studies using LC-MS stability assays show that deuterated analogs exhibit 20–30% slower degradation kinetics in hepatic microsome models compared to non-deuterated forms .
Q. What methodological challenges arise when incorporating this compound into targeted drug delivery systems (e.g., immunopharmaceuticals)?
- Methodological Answer : Covalent conjugation (e.g., phosphoramide bonds) requires precise control of reaction stoichiometry to avoid polymerization. For example, dexamethasone-(C21-phosphoramide)-[anti-EGFR] synthesis uses microfiltration (MWCO=10 kDa) to separate unreacted dexamethasone from the immunoconjugate. Molar incorporation indices (e.g., 6.95:1 dexamethasone:IgG) are quantified via spectrophotometry and SDS-PAGE .
Q. How can researchers resolve contradictions in degradation data across studies using different metal ion concentrations?
- Methodological Answer : Systematic variable isolation is critical:
- Controlled Chelation : Compare degradation rates with/without EDTA to quantify metal ion contributions.
- Isotopic Tracers : Use ¹⁸O₂ or deuterated solvents to distinguish between auto-oxidation and metal-catalyzed pathways.
- Statistical Modeling : Multivariate analysis (e.g., PCA) identifies dominant degradation drivers under varying conditions .
Q. What advanced techniques are recommended for quantifying trace degradation products in complex matrices?
- Methodological Answer :
- HRAM-LC-MS : High-resolution accurate mass spectrometry detects low-abundance degradation products (e.g., 17-carboxylic acid derivatives) with ppm-level mass accuracy.
- Stable Isotope Dilution : Spiking with deuterated internal standards improves quantification accuracy in biological samples .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to ensure batch-to-batch consistency .
- Data Validation : Cross-validate structural assignments using orthogonal techniques (e.g., NMR + MS) to avoid misinterpretation .
- Contamination Mitigation : Use trace-metal-free labware and ultra-pure buffers to minimize unintended degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
